(4-methoxyphenyl)methylphosphonic Acid
Overview
Description
(4-methoxyphenyl)methylphosphonic acid is a phosphonic acid derivative known for its unique chemical structure and biological activity.
Mechanism of Action
Target of Action
The primary target of (4-methoxyphenyl)methylphosphonic acid derivatives is acid phosphatase . Acid phosphatase is a binuclear metallo-hydrolase found in various mammals, plants, fungi, and bacteria . In mammals, the activity of acid phosphatase is associated with bone resorption, which can lead to bone metabolic disorders such as osteoporosis .
Mode of Action
This compound derivatives act as inhibitors of acid phosphatase . The potency of these inhibitors improves with increasing alkyl chain length . Hexadecyl derivatives, for instance, inhibit acid phosphatase in a mixed manner, while dodecyl derivatives act as efficient noncompetitive inhibitors .
Biochemical Pathways
It’s known that methylphosphonic acid, a structurally similar compound, is an intermediate in the synthesis of phosphorus-containing nerve agents and a biosynthesis product of marine microbes . Its degradation under UV irradiation involves the cleavage of the C–P bond, a process that’s more extensive under alkaline conditions .
Result of Action
The degradation of a similar compound, methylphosphonic acid, results in the incorporation of one exogenous oxygen atom into the product orthophosphate (po4) following the c–p bond cleavage .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the degradation of methylphosphonic acid is more extensive under alkaline conditions and is more rapid at the initial stage of the reaction . The contribution of UV radiation to the degradation of methylphosphonic acid in aquatic systems could be significant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methylphosphonic acid typically involves the hydrolysis of its ester derivatives. One common method is the hydrolysis of phosphonates under acidic or basic conditions. For instance, the hydrolysis of phosphinates and phosphonates can be achieved using hydrochloric acid or sodium hydroxide . Another method involves the use of trimethylsilyl halides to cleave the C-O bond in phosphonates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale hydrolysis of phosphonate esters using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-methoxyphenyl)methylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the methoxy group or the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids .
Scientific Research Applications
(4-methoxyphenyl)methylphosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic acid derivatives.
Biology: The compound has been studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research has explored its use in developing antiviral and anticancer drugs due to its unique chemical properties.
Industry: It is utilized in the production of polymers, adhesives, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
Methylphosphonic acid: A simpler phosphonic acid derivative with similar chemical properties.
Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate: A derivative with additional functional groups that enhance its biological activity.
Uniqueness
(4-methoxyphenyl)methylphosphonic acid is unique due to its methoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-methoxyphenyl)methylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O4P/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAVFSMXCWTYNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378719 | |
Record name | (4-methoxyphenyl)methylphosphonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40299-61-4 | |
Record name | (4-methoxyphenyl)methylphosphonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 40299-61-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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